molecular formula C13H14NO2P B12793039 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide CAS No. 84779-96-4

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide

Cat. No.: B12793039
CAS No.: 84779-96-4
M. Wt: 247.23 g/mol
InChI Key: ZKCYDVSDIAVMMB-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is a heterocyclic compound with a unique structure that includes a phospholoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoline derivative with a phosphorous reagent, followed by methoxylation and methylation steps .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is unique due to the presence of both a methoxy group and a phosphorous-containing ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

84779-96-4

Molecular Formula

C13H14NO2P

Molecular Weight

247.23 g/mol

IUPAC Name

7-methoxy-3-methyl-1,2-dihydrophospholo[2,3-c]quinoline 3-oxide

InChI

InChI=1S/C13H14NO2P/c1-16-9-3-4-10-11-5-6-17(2,15)13(11)8-14-12(10)7-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ZKCYDVSDIAVMMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)CCP3(=O)C

Origin of Product

United States

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